(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate
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Overview
Description
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of a phenylprop-2-en-1-ylidene group and a 4-methylbenzenesulfonate ester adds to its structural complexity and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate typically involves multiple steps, starting from readily available starting materials. One common approach is the condensation of a benzofuran derivative with a suitable aldehyde or ketone, followed by esterification with 4-methylbenzenesulfonyl chloride under basic conditions. The reaction conditions often require the use of organic solvents such as dichloromethane or toluene, and catalysts like pyridine or triethylamine to facilitate the esterification process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the sulfonate ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce alcohols.
Scientific Research Applications
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for drug development due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Latanoprost acid: A prostaglandin analog with similar structural features.
Rosmarinic acid: A phenolic compound with a benzofuran core.
Uniqueness
(2Z)-3-oxo-2-[(2E)-3-phenylprop-2-en-1-ylidene]-2,3-dihydro-1-benzofuran-6-yl 4-methylbenzenesulfonate is unique due to its combination of a benzofuran core with a phenylprop-2-en-1-ylidene group and a sulfonate ester. This structural arrangement imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for research and development.
Properties
Molecular Formula |
C24H18O5S |
---|---|
Molecular Weight |
418.5 g/mol |
IUPAC Name |
[(2Z)-3-oxo-2-[(E)-3-phenylprop-2-enylidene]-1-benzofuran-6-yl] 4-methylbenzenesulfonate |
InChI |
InChI=1S/C24H18O5S/c1-17-10-13-20(14-11-17)30(26,27)29-19-12-15-21-23(16-19)28-22(24(21)25)9-5-8-18-6-3-2-4-7-18/h2-16H,1H3/b8-5+,22-9- |
InChI Key |
VMUAJJOCDQHSFV-UPFJJGCZSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)/C(=C/C=C/C4=CC=CC=C4)/O3 |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)OC2=CC3=C(C=C2)C(=O)C(=CC=CC4=CC=CC=C4)O3 |
Origin of Product |
United States |
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